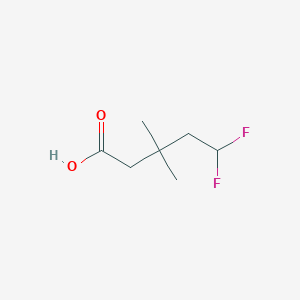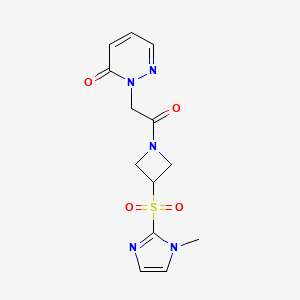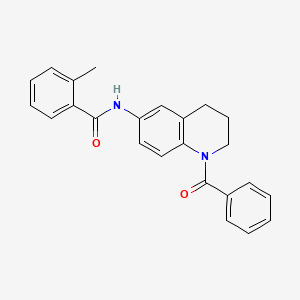
5,5-Difluoro-3,3-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5,5-difluoro-3,3-dimethylpentanoic acid . The InChI code for this compound is 1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5,5-Difluoro-3,3-dimethylpentanoic acid is a liquid at room temperature .Applications De Recherche Scientifique
Fully Biobased Superpolymers from 2,5-Furandicarboxylic Acid
Research by Guidotti et al. (2020) on fully biobased superpolymers derived from 2,5-furandicarboxylic acid showcases the development of high-performance, sustainable packaging materials. The study highlights the synthesis of homopolyesters with varying mechanical and barrier properties, influenced by the glycol subunit length, pointing towards applications in creating environmentally friendly packaging solutions (Guidotti et al., 2020).
Mild Fluorination of Uracil Derivatives
Stavber and Zupan (1990) explored the mild fluorination of uracil derivatives, producing various fluorinated compounds under gentle conditions. This methodology could be applied in the synthesis of fluorinated analogs of 5,5-Difluoro-3,3-dimethylpentanoic acid, potentially useful in pharmaceuticals or agrochemicals (Stavber & Zupan, 1990).
Transition-Metal-Free Decarboxylation
A study by Liu et al. (2018) on the decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid for preparing heteroarenes highlights a transition-metal-free methodology. This provides a green chemistry approach to synthesize complex molecules containing fluorinated motifs, which could be relevant for designing novel materials or drugs (Liu et al., 2018).
Biotransformation of Fluorotelomer Alcohol
Research by Tseng et al. (2014) on the biotransformation of 6:2 fluorotelomer alcohol by a wood-rotting fungus offers insights into environmental degradation processes for fluorinated compounds. Such studies are crucial for understanding and mitigating the environmental impact of fluorinated organic compounds, suggesting possible bioremediation strategies (Tseng et al., 2014).
Evaluation of Developmental Toxicity of PFAS
Gaballah et al. (2020) evaluated the developmental toxicity and neurotoxicity of various per- and polyfluoroalkyl substances (PFAS) in zebrafish. Although not directly related to 5,5-Difluoro-3,3-dimethylpentanoic acid, this research underscores the importance of assessing the environmental and health impacts of fluorinated compounds (Gaballah et al., 2020).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
5,5-difluoro-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBUMYPXCRUPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-3,3-dimethylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)
![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)
![N-benzyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2676665.png)


![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)
![5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2676670.png)
![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)


![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)
![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)
![3,9-Dimethyl-1-propan-2-yl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2676680.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)